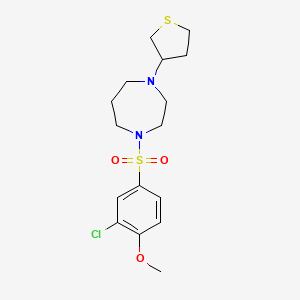
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It has been studied for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Human Chymase Inhibitors Research has identified a series of compounds, including those similar to the specified chemical, that serve as potent inhibitors of human chymase. Chymase is an enzyme implicated in various pathological conditions, including cardiovascular diseases. By designing and synthesizing novel inhibitors, researchers aim to provide therapeutic agents for treating diseases associated with chymase activity. For example, one study identified a potent chymase inhibitor with significant inhibitory activity, highlighting the potential for developing new therapeutic compounds in this domain (Tanaka et al., 2007).
Organic Synthesis and Chemical Transformations The structural flexibility and reactivity of compounds like "1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" make them valuable in organic synthesis and chemical transformations. These compounds can undergo various reactions, leading to the production of novel organic molecules with potential applications in materials science, pharmaceuticals, and as intermediates in synthetic chemistry. For instance, studies have explored the photoisomerization and preparation of 1,4-diketones and their reactions, contributing to the broader field of organic synthesis and the development of new chemical entities (Kowalewski & Margaretha, 1993); (Freeman et al., 1992).
Catalysis and Chemical Reactions Compounds with the specified structural features have also been explored for their role in catalysis and facilitating chemical reactions. Research in this area focuses on understanding how these molecules can act as catalysts or reactants in various chemical processes, potentially leading to more efficient and environmentally friendly synthetic routes. For example, a novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives, demonstrating the utility of these compounds in enhancing chemical transformations (Goli-Jolodar et al., 2016).
Advanced Materials Development The unique properties of "1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" and related compounds make them candidates for the development of advanced materials. This includes their potential use in the creation of new polymeric materials, coatings, and functionalized surfaces with specific chemical and physical properties. Research in this area aims to exploit the structural characteristics of these compounds to develop materials with novel functionalities for various industrial and technological applications. One study focused on the synthesis and application of poly(arylene ether sulfone)s, indicating the relevance of sulfonyl-containing compounds in materials science (Kim et al., 2008).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c1-22-16-4-3-14(11-15(16)17)24(20,21)19-7-2-6-18(8-9-19)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOZRFAZJCQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
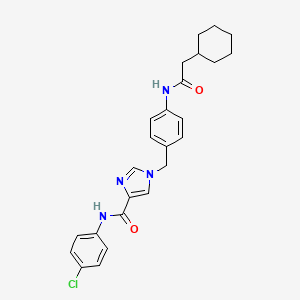
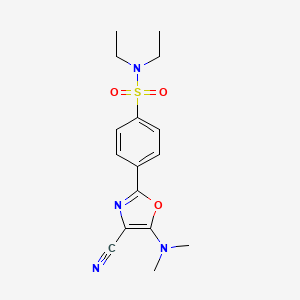
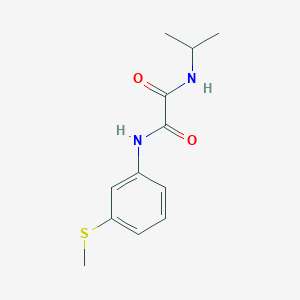
![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
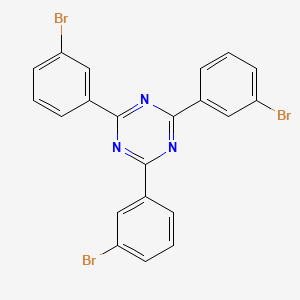
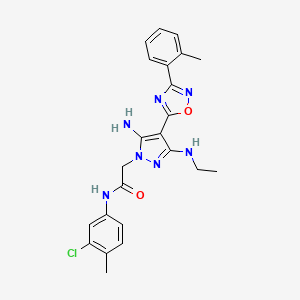
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2567761.png)
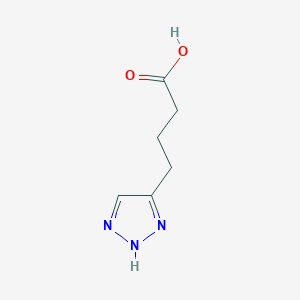
![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)